molecular formula C22H19Cl2NO2 B11175199 2-(2,4-dichlorophenoxy)-N-(diphenylmethyl)propanamide

2-(2,4-dichlorophenoxy)-N-(diphenylmethyl)propanamide

Cat. No.: B11175199
M. Wt: 400.3 g/mol
InChI Key: RQSROQOVKDJQSD-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(diphenylmethyl)propanamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of dichlorophenoxy and diphenylmethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(diphenylmethyl)propanamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with diphenylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(diphenylmethyl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(diphenylmethyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(diphenylmethyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid: A related compound used as a herbicide.

    Diphenylmethylamine: A precursor in the synthesis of various organic compounds.

    2-(2,4-dichlorophenoxy)propionic acid: Another herbicide with similar structural features.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(diphenylmethyl)propanamide is unique due to its combined structural features of dichlorophenoxy and diphenylmethyl groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C22H19Cl2NO2

Molecular Weight

400.3 g/mol

IUPAC Name

N-benzhydryl-2-(2,4-dichlorophenoxy)propanamide

InChI

InChI=1S/C22H19Cl2NO2/c1-15(27-20-13-12-18(23)14-19(20)24)22(26)25-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,21H,1H3,(H,25,26)

InChI Key

RQSROQOVKDJQSD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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